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molecular formula C5H8O3S B094216 1,1-Dioxo-tetrahydro-thiopyran-4-one CAS No. 17396-35-9

1,1-Dioxo-tetrahydro-thiopyran-4-one

Cat. No. B094216
M. Wt: 148.18 g/mol
InChI Key: XFMQGQAAHOGFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691828B2

Procedure details

To a stirred solution of tetrahydrothiopyran-4-one (0.400 g, 3.40 mmol) in acetonitrile (4.5 mL) was added Na2EDTA (3 mL, 0.0004 M in water). Solid NaHCO3 (2.70 g, 32.0 mmol) and OXONE (trade name, 6.30 g, 10.3 mmol) were combined separately and this dry mixture was added to the reaction mixture over 30 min. Then, the reaction was allowed to stir for 50 min. The mixture was diluted with dichloromethane (80 mL) and the white inorganic material was removed by filtration. The filtrate was dried over magnesium sulfate and concentrated to give the title compound (0.326 g, 64%) as a white solid:
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Na2EDTA
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
S1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].O[O:36][S:37]([O-:39])=O.[K+]>C(#N)C.ClCCl>[S:37]1(=[O:39])(=[O:36])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Na2EDTA
Quantity
3 mL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this dry mixture was added to the reaction mixture over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the white inorganic material was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
S1(CCC(CC1)=O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.326 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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